2,4-difluoro-N-(4-nitrophenyl)benzamide
Overview
Description
2,4-Difluoro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8F2N2O3 It is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-nitrophenyl)benzamide typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with an appropriate amine. One common method is as follows:
Starting Material: 2,4-Difluoronitrobenzene.
Reagent: 4-nitroaniline.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
Catalyst: A base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.
The reaction proceeds via the nucleophilic attack of the amine on the fluorinated benzene ring, resulting in the substitution of the fluorine atoms and the formation of the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis and purification techniques to ensure high purity and yield. Techniques such as flow chemistry and simulated moving bed (SMB) chromatography can be employed to optimize the reaction and separation processes .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide nitrogen, to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted benzamides.
Reduction: Aminobenzamides.
Oxidation: N-oxides of benzamides.
Scientific Research Applications
2,4-Difluoro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of a nitrophenyl group.
N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with a methyl group instead of fluorine atoms.
Uniqueness
2,4-Difluoro-N-(4-nitrophenyl)benzamide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic properties and reactivity. These groups make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2,4-difluoro-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPUKZYDNYDEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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